4-[(5-isopropyl-3-thienyl)carbonyl]morpholine
Overview
Description
4-[(5-isopropyl-3-thienyl)carbonyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives. It has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 4-[(5-isopropyl-3-thienyl)carbonyl]morpholine is not fully understood. However, it has been suggested that it may exert its antitumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[(5-isopropyl-3-thienyl)carbonyl]morpholine in lab experiments is its relatively low cost and ease of synthesis. Additionally, it has been found to exhibit potent biological activity, making it a promising candidate for further research. However, one limitation of using this compound is its low solubility in aqueous solutions, which may hinder its use in certain experimental settings.
Future Directions
There are several potential future directions for the research and development of 4-[(5-isopropyl-3-thienyl)carbonyl]morpholine. These include:
1. Further investigation of its antitumor and anti-inflammatory properties, with a focus on elucidating its mechanism of action and identifying potential therapeutic targets.
2. Development of more efficient synthesis methods and optimization of the current synthesis protocol.
3. Exploration of its potential use as a fluorescent probe for the detection of metal ions.
4. Investigation of its potential use in combination with other compounds for enhanced therapeutic effects.
5. Study of its pharmacokinetics and toxicity profile to determine its safety and efficacy for use in humans.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its synthesis method is relatively simple and cost-effective, and it exhibits potent biological activity. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Scientific Research Applications
4-[(5-isopropyl-3-thienyl)carbonyl]morpholine has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. Additionally, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
morpholin-4-yl-(5-propan-2-ylthiophen-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-9(2)11-7-10(8-16-11)12(14)13-3-5-15-6-4-13/h7-9H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVAUJGXRRUBFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CS1)C(=O)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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